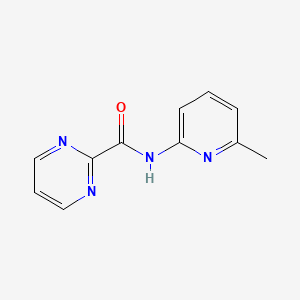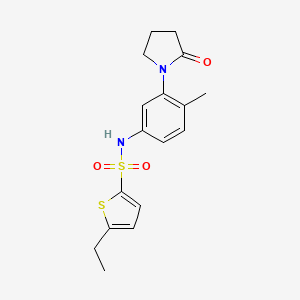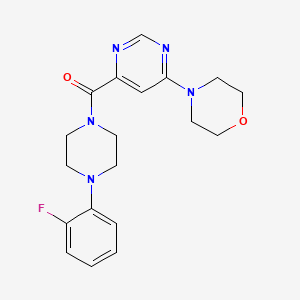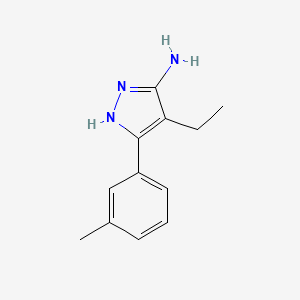
N-(6-methylpyridin-2-yl)pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methylpyridin-2-yl)pyrimidine-2-carboxamide, also known as MP-2-PY, is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and is characterized by its unique molecular structure, which makes it an interesting target for synthesis and investigation.
Scientific Research Applications
Anti-Fibrosis Activity
“N-(6-methylpyridin-2-yl)pyrimidine-2-carboxamide” derivatives have been studied for their anti-fibrosis activity . These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some of them displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC .
Synthesis of Novel Heterocyclic Compounds
This compound has been used in the synthesis of novel heterocyclic compounds . These new compounds have potential biological activities, which were evaluated against HSC-T6 cells .
Metal Complexes
“N-(6-methylpyridin-2-yl)pyrimidine-2-carboxamide” and its Co(II), Ni(II) and Cu(II) complexes have been synthesized and characterized . These complexes have potential applications in coordination chemistry .
Antioxidant Activity
The Co(II), Ni(II) and Cu(II) complexes of “N-(6-methylpyridin-2-yl)pyrimidine-2-carboxamide” have been studied for their antioxidant activities . The antioxidant activities were determined via DPPH and ABTS assays .
Antitumor Activity
The metal complexes of “N-(6-methylpyridin-2-yl)pyrimidine-2-carboxamide” have been studied for their antitumor activities . The antitumor activity was studied via MTT assay in MCF-7 breast cancer cells .
Molecular Orbital Calculations
The molecular orbitals of “N-(6-methylpyridin-2-yl)pyrimidine-2-carboxamide” have been calculated . This helps in understanding the electronic structure of the molecule, which is crucial for predicting its reactivity and other properties .
Mechanism of Action
Target of Action
N-(6-methylpyridin-2-yl)pyrimidine-2-carboxamide has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis . It has also been evaluated for its biological activities against immortalized rat hepatic stellate cells (HSC-T6) . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen.
Mode of Action
It’s known that the compound interacts with its targets and induces changes that lead to its observed biological activities .
Biochemical Pathways
The compound has been found to inhibit the expression of collagen , a key protein involved in the formation of fibrous tissue in liver fibrosis . This suggests that it may affect the biochemical pathways involved in collagen synthesis and deposition.
Result of Action
N-(6-methylpyridin-2-yl)pyrimidine-2-carboxamide has been found to exhibit significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . In addition, it has shown promising anti-fibrotic activity against immortalized rat hepatic stellate cells (HSC-T6), with some derivatives presenting better anti-fibrotic activities than standard drugs .
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-8-4-2-5-9(14-8)15-11(16)10-12-6-3-7-13-10/h2-7H,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUAAGKJMPUSLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)pyrimidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((4-bromobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2385796.png)
![2-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2385797.png)

![2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2385799.png)
![4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine](/img/structure/B2385801.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2385804.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2385805.png)

![2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2385810.png)
![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2385811.png)
